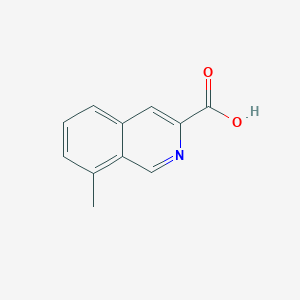
1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the fluorine and methyl groups: This step involves the selective fluorination and methylation of the phenyl ring, which can be done using reagents like N-fluorobenzenesulfonimide (NFSI) for fluorination and methyl iodide for methylation.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under suitable conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
2-Fluoro-5-methoxyphenylboronic acid: This compound has a similar phenyl ring with a fluorine atom but contains a boronic acid group instead of a carboxylic acid group.
2-Fluoro-5-methylphenyl isocyanate: This compound has a similar phenyl ring with a fluorine and methyl group but contains an isocyanate group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Propiedades
Fórmula molecular |
C11H9FN2O2 |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
1-(2-fluoro-5-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-7-2-3-8(12)10(6-7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
Clave InChI |
JTSSKHQQTGBTCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)N2C=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



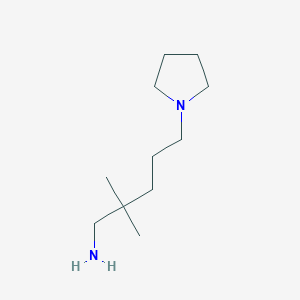

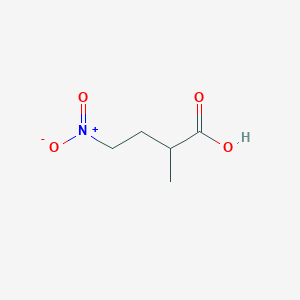
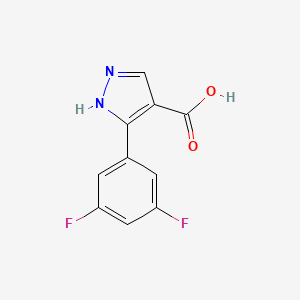


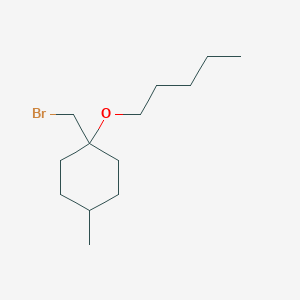
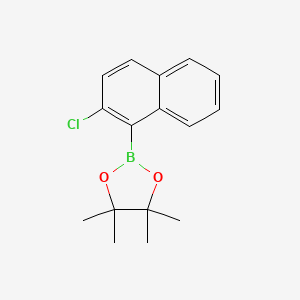
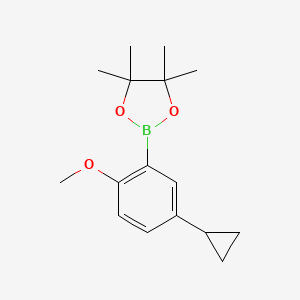
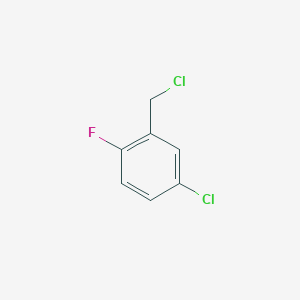
![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)
